N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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Description
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14159610 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has highlighted the potential of N-substituted indazole acetamides, including compounds with morpholine derivatives, in demonstrating significant anti-inflammatory and antinociceptive activities. These compounds were synthesized and tested, revealing their efficacy in managing inflammation and pain, which might be beneficial in developing new therapeutic agents (Schenone et al., 2000).
Antimicrobial Activity
Novel N-substituted acetamide derivatives, including morpholine-containing compounds, have been synthesized and evaluated for their antibacterial activities. These studies have shown that certain compounds exhibit good inhibitory effects against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Wu et al., 2016). Additionally, antimicrobial evaluation of specific acetamide derivatives has demonstrated activity against selected microbial species, indicating their application in antimicrobial drug development (Gul et al., 2017).
Anticancer Research
The compound and its derivatives have also been explored for their potential anticancer properties. Research into sulfonamide derivatives incorporating morpholinophenyl moieties has revealed promising anticancer activity against breast and colon cancer cell lines, suggesting the compound's utility in cancer research and therapy (Ghorab et al., 2015).
Coordination Complexes and Antioxidant Activity
Studies have also been conducted on the synthesis of coordination complexes derived from acetamide and their antioxidant activities. These complexes demonstrate significant antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-19-13(11-26-12)10-16(24)20-18-17-14(22(2)21-18)4-3-5-15(17)23-6-8-25-9-7-23/h3-5,11H,6-10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOLPZUTYLEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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